molecular formula C7H13Cl3O3 B091888 2-Chloroethyl orthoformate CAS No. 18719-58-9

2-Chloroethyl orthoformate

Cat. No. B091888
CAS RN: 18719-58-9
M. Wt: 251.5 g/mol
InChI Key: RKHRVKJTCSHZCR-UHFFFAOYSA-N
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Description

2-Chloroethyl orthoformate is a chemical compound that is not directly mentioned in the provided papers. However, related compounds such as 2,2,2-trichloroethyl chloroformate , trichloromethyl chloroformate , and β-chloroethyl chloroformate have been studied. These compounds are typically used as reagents in various chemical syntheses, including the preparation of oxazolidinones and as intermediates for producing other chemical entities.

Synthesis Analysis

The synthesis of related chloroformates has been explored in several studies. For instance, chloroformates can be synthesized photochemically from a chloroform solution containing an alcohol . This method also allows for the one-pot synthesis of carbonates and carbamates. Additionally, 2-chloroethylamine hydrochloride, which could be a precursor or related compound, was synthesized from ethanolamine and thionyl chloride in chloroform . The synthesis of bis(2-chloroethyl)amine hydrochloride was also reported using diethanolamine with thionyl chloride in chloroform .

Molecular Structure Analysis

The molecular structure and conformational properties of chloroformates have been extensively studied using techniques such as electron diffraction, vibrational spectroscopy, and quantum chemical calculations . For example, 2,2,2-trichloroethyl chloroformate exhibits two conformers, anti-gauche and anti-anti, with their conformational preference explained by NBO and AIM analyses . Trichloromethyl chloroformate was found to have a single conformational form in the gaseous and condensed phases .

Chemical Reactions Analysis

Chloroformates are versatile reagents in chemical reactions. They are key in synthesizing carbonates and carbamates , and can also be involved in the formation of organochlorine compounds, salts, ureas, and polycarbonates . The reactivity of β-chloroethyl chloroformate suggests its use as a bis-electrophile, commonly in the preparation of oxazolidinones .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloroformates like β-chloroethyl chloroformate include a boiling point of 155-156°C, a density of 1.385 g/mL, and miscibility in organic solvents . They are typically colorless liquids and can be purified by distillation. Safety precautions are necessary when handling chloroformates due to their toxicity and potential to release toxic gases upon contact with water .

Scientific Research Applications

  • Reagent in Oxazolidinones Synthesis : 2-Chloroethyl orthoformate is used as a bis-electrophile in the preparation of oxazolidinones. It's a colorless liquid, miscible in organic solvents, and commercially available. However, it is toxic and requires careful handling (Mousseau, 2011).

  • Solvent in Lithium-Ion Batteries : Triethyl orthoformate, a derivative, serves as a solvent in electrolytes with graphitic anodes in lithium-ion batteries. It suppresses co-intercalation of solvated lithium-ions and contributes to the formation of an effective solid electrolyte interphase (SEI) film (Wang, Huang, & Jia, 2006).

  • Synthesis of Antitumor Compounds : It has been utilized in the synthesis of 9-(β-aminoethyl)purines, which showed potential antitumor activity (Glushkov et al., 1984).

  • In Self-Assembly and Stereoisomerism Studies : Large orthoformate cryptands based on triethylene glycol have shown adaptive response and in,out-stereoisomerism, facilitated by metal templates and intramolecular hydrogen bonding (Löw et al., 2020).

  • In Reactions with Alcohols : Alcohols react with the phase transfer catalytic dichlorocarbene system to produce stereoisomeric 1,2-dialkoxytetrachlorocyclopropanes and orthoformates (Dehmlow & Neuhaus, 1987).

  • In Synthesis of Labelled Compounds : Used in the synthesis of carbon-14 labelled compounds for potential use in anti-AIDS drugs (Gopinathan & Kepler, 1991).

  • In Organometallic Chemistry : It's involved in the synthesis and reactions of complexes of manganese containing various ligands (Bowen et al., 1974).

Safety And Hazards

2-Chloroethyl orthoformate is considered hazardous . It is a combustible liquid that causes severe skin burns and eye damage . It may cause respiratory irritation and is fatal if inhaled . It is recommended to use only outdoors or in a well-ventilated area, and to wear protective clothing, eye protection, and face protection when handling this chemical .

properties

IUPAC Name

1-[bis(2-chloroethoxy)methoxy]-2-chloroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Cl3O3/c8-1-4-11-7(12-5-2-9)13-6-3-10/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKHRVKJTCSHZCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)OC(OCCCl)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0066402
Record name Ethane, 1,1',1''-[methylidynetris(oxy)]tris[2-chloro-
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Molecular Weight

251.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloroethyl orthoformate

CAS RN

18719-58-9
Record name 1,1′,1′′-[Methylidynetris(oxy)]tris[2-chloroethane]
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Record name Tris(2-chloroethyl) orthoformate
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Record name 2-Chloroethyl orthoformate
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Record name Ethane, 1,1',1''-[methylidynetris(oxy)]tris[2-chloro-
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Record name Ethane, 1,1',1''-[methylidynetris(oxy)]tris[2-chloro-
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Record name Tris(2-chloroethyl) orthoformate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
T Hata, J Azizian - Tetrahedron Letters, 1969 - Elsevier
… When 2',3'-O-dibenzoyl uridine was heated with a large excess amount of 2-chloroethyl orthoformate (IV) at 100' for 2 hours, the corresponding uridine 5*-orthoformate (Va) was …
Number of citations: 7 www.sciencedirect.com
TL Ho, M Fieser, L Fieser - Fieser and Fieser's Reagents for …, 2006 - Wiley Online Library
Number of citations: 0 onlinelibrary.wiley.com
RH DeWolfe - 2012 - books.google.com
… Thus, tri-2-chloroethyl orthoformate was prepared in high yield from 2-chloroethanol (124, 234). Phenol and triethyl orthoformate give diethylphenyl orthoformate (328), and …
Number of citations: 157 books.google.com
EH Cordes, HG Bull - Chemical Reviews, 1974 - ACS Publications
The complete reaction requires the rupture of two car-bon-oxygen bonds, the addition of a molecule ofwater to the substrate, and several proton-transfer reactions. It follows that the …
Number of citations: 563 pubs.acs.org
G Baldratti, B Camerino, A Consonni, F Facciano… - Experientia, 1966 - Springer
… III was also prepared by treating the 3-(2'-chloroethyl)enolether derived from 17 (obtained s by the action of 2chloroethyl-orthoformate 9 on I) with the DMF-POC13 reagent 10. …
Number of citations: 6 link.springer.com
RH DeWOLFE - Synthesis, 1974 - thieme-connect.com
Methods of synthesizing ortho esters of carboxylic and carbonic acids are reviewed. Among the compounds discussed are acyclic orthocarboxylates and orthocarbonates and …
Number of citations: 66 www.thieme-connect.com
RN Hayes, RL Paltridge, JH Bowie - Journal of the Chemical Society …, 1985 - pubs.rsc.org
Alkoxide–alkanol negative ions [R1O–⋯ HOR2] react with carbon ethers (eg, Me3COR3) by the four-centre reactions [R1O–⋯ HOR2]+ Me3COR3→[R2O–⋯HOR3]+ Me3COR1, and […
Number of citations: 5 pubs.rsc.org
R Eliason, MM Kreevoy - Journal of the American Chemical …, 1978 - ACS Publications
The hydrolysis of many ortho esters, and some acetals and ketals, is general acid catalyzed, and in some examples these generate linear Br^ nsted plots over substantial ranges of …
Number of citations: 79 pubs.acs.org
A Kankaanpera, R Aaltonen - Acta Chem. Scand, 1972 - actachemscand.org
… that of the corresponding hydronium ion-catalyzed reactions, the logarithms of the rate coefficients of the hydrolysis of 2-methylene-1,3-dioxolane 17 and tri-2-chloroethyl orthoformate …
Number of citations: 17 actachemscand.org
J Szyszka - 1977 - unsworks.unsw.edu.au
Lines 4-6..\l ter to read: 11 The injection technique consist (• d of first clrawin, r about 1) 11 of isopropa. nol into a 10 pl svrin:•: c (that is, nearest to the plunger of the syringe). This serve,! …
Number of citations: 3 unsworks.unsw.edu.au

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